molecular formula C21H25NO4 B14133963 D-Tetrahydropalmatine CAS No. 4880-82-4

D-Tetrahydropalmatine

Cat. No.: B14133963
CAS No.: 4880-82-4
M. Wt: 355.4 g/mol
InChI Key: AEQDJSLRWYMAQI-KRWDZBQOSA-N
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Description

Chemical Identity: Gindarine hydrochloride, also known as Tetrahydropalmatine hydrochloride (THP HCl), is an isoquinoline alkaloid with the molecular formula C₂₁H₂₆ClNO₄ and a molecular weight of 391.89 g/mol . It is derived primarily from plants in the Corydalis genus (e.g., Yan Hu Suo) and is characterized by a complex bicyclic structure with methoxy and methylenedioxy substituents .

Pharmacological Actions:
Gindarine hydrochloride acts as a dopamine receptor antagonist, targeting D1, D2, and D3 receptors with IC₅₀ values of 166 μM, 1.4 μM, and 3.3 μM, respectively. It also antagonizes 5-HT1A receptors (IC₅₀: 370 nM) . Its primary mechanisms include:

  • Inhibition of dopamine release in the amygdala, reducing epileptic seizures .
  • Muscle relaxation and analgesic effects, making it useful in pain management .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2506-20-9 (hydrochloride)
Record name Tetrahydropalmatine
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DSSTOX Substance ID

DTXSID701020650
Record name (-)-S-Tetrahydropalmatine
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Molecular Weight

355.4 g/mol
Source PubChem
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CAS No.

483-14-7, 10097-84-4
Record name (-)-Tetrahydropalmatine
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Record name (-)-Tetrahydropalmatine
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Record name L-Tetrahydropalmatine
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Record name TETRAHYDROPALMATINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Gindarine hydrochloride can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from plant raw materials, followed by separation using chromatographic techniques . The synthetic route typically involves the reaction of specific plant extracts with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of gindarine hydrochloride involves large-scale extraction from plant sources, followed by purification and crystallization processes. The compound is then converted into its hydrochloride form through reaction with hydrochloric acid under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Gindarine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility : Poor aqueous solubility (<1 mg/mL in water) .
  • Storage : Stable at -20°C in powder form and -80°C in solution .

Structural and Functional Analogues

Rotundine (Gindarine)
  • Relation: Rotundine is a synonym for Gindarine hydrochloride, sharing identical chemical and pharmacological profiles .
  • Key Differences: None; the distinction lies in nomenclature (regional vs. IUPAC naming).
Riparin III
  • Structure : A synthetic lipophilic alkaloid derivative.
  • Mechanism : Acts as a smooth muscle relaxant via calcium channel inhibition and exhibits antioxidant/anti-inflammatory properties .
  • Efficacy : Demonstrates comparable muscle relaxation but lacks direct dopamine receptor antagonism, instead reversing corticosterone-induced behavioral changes .
  • Applications : Investigated for antidepressant and neuroprotective effects .
Diphenylpyraline Hydrochloride
  • Structure : A piperidine derivative with H1 antihistamine activity.
  • Mechanism : Inhibits dopamine reuptake and histamine receptors, differing from Gindarine’s receptor antagonism .

Comparative Data Table

Compound Mechanism of Action Key Targets Solubility (Water) Therapeutic Uses
Gindarine HCl Dopamine/5-HT receptor antagonism D1, D2, D3, 5-HT1A <1 mg/mL Pain, epilepsy
Riparin III Calcium channel inhibition, antioxidant Smooth muscle Ca²⁺ channels Not reported Depression, oxidative stress
Diphenylpyraline HCl H1 antagonism, dopamine reuptake inhibition Histamine H1, DAT High Allergies

Pharmacokinetic Considerations

  • Gindarine HCl: Poor water solubility may limit bioavailability, necessitating formulation enhancements (e.g., nanoemulsions) .
  • Riparin III : Lipophilic nature enhances blood-brain barrier penetration, advantageous for CNS targets .
  • Diphenylpyraline HCl : High solubility ensures rapid absorption but short half-life (~4–6 hours) .

Biological Activity

Gindarine hydrochloride is a pharmacological compound that has been investigated for its biological activity, particularly in the context of its effects on the central nervous system (CNS). This article provides a comprehensive overview of its biological properties, including pharmacological actions, mechanisms of action, and relevant case studies.

Anticonvulsant Activity

Research indicates that Gindarine hydrochloride exhibits anticonvulsant properties. It has been shown to abolish the tonic-extensor component of seizures induced by pentylenetetrazol in animal models, suggesting its potential as an anticonvulsant agent. However, it does not possess antibacterial properties, which limits its application in treating infections .

Neuropharmacological Effects

Gindarine hydrochloride has been studied for its effects on various neurotransmitter systems. It has been observed to influence dopaminergic mechanisms in the CNS, which could be relevant for conditions such as Parkinson's disease or schizophrenia. The compound's ability to modulate dopamine levels may provide insights into its therapeutic potential for neurodegenerative disorders .

The precise mechanisms through which Gindarine hydrochloride exerts its biological effects are still under investigation. However, it is believed to interact with specific neurotransmitter receptors in the brain, particularly those associated with dopaminergic signaling pathways. This interaction may lead to altered neuronal excitability and neurotransmission, contributing to its anticonvulsant effects.

Table: Summary of Biological Activities

Activity Description Evidence Level
AnticonvulsantAbolishes tonic-extensor seizures in animal modelsModerate
NeuropharmacologicalModulates dopaminergic systems; potential implications for neurodegenerative disordersPreliminary
AntibacterialNo significant antibacterial activity reportedHigh

Research Findings

A study published in 1974 examined the pharmacological actions of Gindarine hydrochloride and highlighted its anticonvulsant activity while noting the absence of antibacterial effects. This foundational research laid the groundwork for subsequent investigations into its neuropharmacological properties .

Further research is required to fully elucidate the compound's mechanisms and therapeutic applications. Future studies should focus on clinical trials that assess the efficacy and safety of Gindarine hydrochloride in various neurological conditions.

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